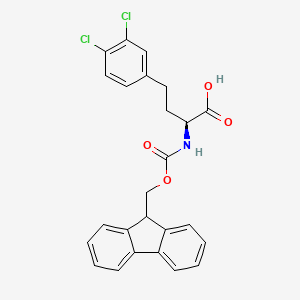
Fmoc-3,4-dichloro-L-homophenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-3,4-dichloro-L-homophenylalanine, also known as (2S)-4-(3,4-dichlorophenyl)-2-((9H-fluoren-9-ylmethoxycarbonyl)amino)butanoic acid, is a derivative of L-homophenylalanine. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and two chlorine atoms on the phenyl ring. It is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-3,4-dichloro-L-homophenylalanine typically involves the following steps:
Starting Material: The synthesis begins with 3,4-dichlorophenylalanine.
Protection of the Amino Group: The amino group of 3,4-dichlorophenylalanine is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of 3,4-dichlorophenylalanine are reacted with Fmoc chloride under controlled conditions.
Optimization: Reaction conditions such as temperature, solvent, and reaction time are optimized to maximize yield and purity.
Scale-Up: The process is scaled up using industrial reactors and purification systems to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
Fmoc-3,4-dichloro-L-homophenylalanine can undergo various chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions using piperidine, yielding the free amino acid.
Substitution: The chlorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Coupling Reactions: The compound can be used in peptide coupling reactions with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Substitution: Nucleophiles such as amines or thiols can react with the chlorine atoms under basic conditions.
Coupling: Carbodiimides like dicyclohexylcarbodiimide (DCC) or uronium salts like HATU are used for peptide coupling.
Major Products Formed
Deprotection: The major product is 3,4-dichloro-L-homophenylalanine.
Substitution: Products depend on the nucleophile used, resulting in substituted phenylalanine derivatives.
Coupling: Peptides or peptide derivatives containing 3,4-dichloro-L-homophenylalanine.
Scientific Research Applications
Chemistry
In chemistry, Fmoc-3,4-dichloro-L-homophenylalanine is used in the synthesis of complex peptides and proteins. Its stability and ease of deprotection make it a valuable tool in solid-phase peptide synthesis (SPPS).
Biology
Biologically, this compound is used to study protein interactions and functions. It can be incorporated into peptides to investigate the effects of specific amino acid modifications on protein structure and activity.
Medicine
In medicine, this compound is explored for its potential in drug development. Modified peptides containing this compound can be used to develop new therapeutic agents with improved stability and efficacy.
Industry
Industrially, it is used in the production of peptide-based materials and pharmaceuticals. Its role in SPPS makes it essential for the large-scale synthesis of peptide drugs.
Mechanism of Action
The mechanism of action of Fmoc-3,4-dichloro-L-homophenylalanine involves its incorporation into peptides, where it can influence the peptide’s properties. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, allowing for the formation of peptide bonds.
Comparison with Similar Compounds
Similar Compounds
Fmoc-3,4-dichloro-L-phenylalanine: Similar structure but lacks the additional methylene group present in homophenylalanine.
Fmoc-3,4-difluoro-L-homophenylalanine: Similar but with fluorine atoms instead of chlorine.
Fmoc-3,4-dichloro-D-homophenylalanine: The D-enantiomer of the compound.
Uniqueness
Fmoc-3,4-dichloro-L-homophenylalanine is unique due to the presence of both the Fmoc protecting group and the dichloro substitution on the phenyl ring. This combination provides specific chemical properties that are useful in peptide synthesis and modification.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can effectively utilize this compound in various scientific and industrial fields.
Properties
IUPAC Name |
(2S)-4-(3,4-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21Cl2NO4/c26-21-11-9-15(13-22(21)27)10-12-23(24(29)30)28-25(31)32-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-9,11,13,20,23H,10,12,14H2,(H,28,31)(H,29,30)/t23-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFXPBECQTWZDJP-QHCPKHFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC(=C(C=C4)Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC4=CC(=C(C=C4)Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
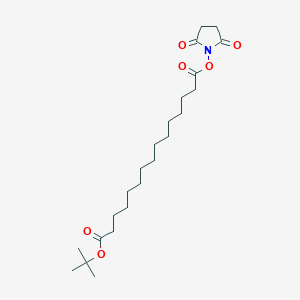
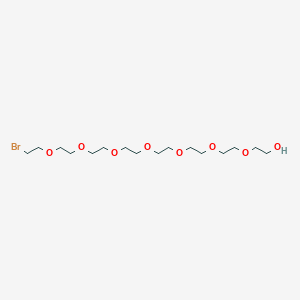
![Fmoc-4-[(methylsulfonyl)amino]-DL-phenylalanine](/img/structure/B8097208.png)
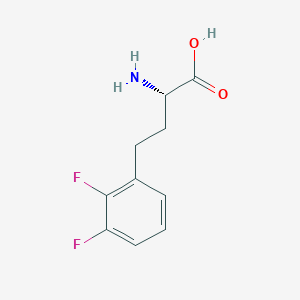
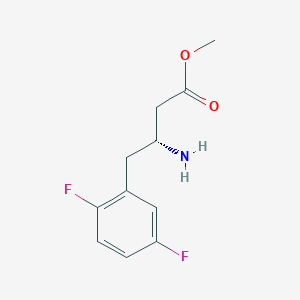


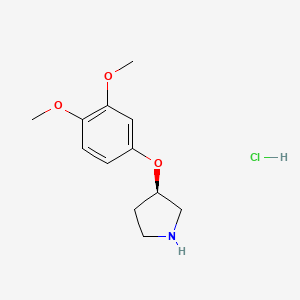
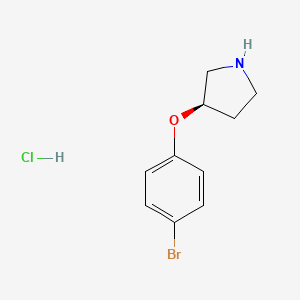

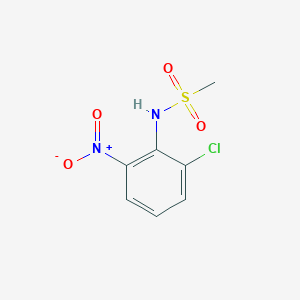
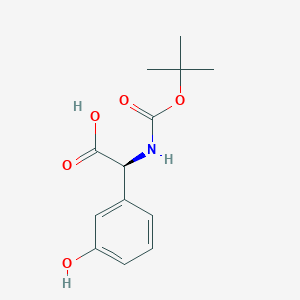
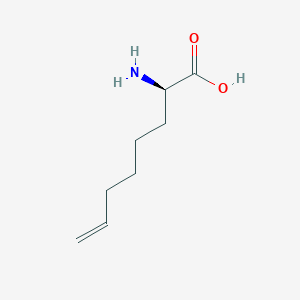
![6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine dihydrochloride](/img/structure/B8097269.png)
